molecular formula C10H10O3 B590100 5-Hydroxymethyl-7-methoxybenzofuran CAS No. 831222-78-7

5-Hydroxymethyl-7-methoxybenzofuran

Cat. No.: B590100
CAS No.: 831222-78-7
M. Wt: 178.187
InChI Key: NIOKZQQSRJOMAP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring compound known for its diverse biological activities. It is a member of the benzofuran family, which is characterized by a fused benzene and furan ring structure.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound exhibits significant antimicrobial, antioxidant, and anticancer activities, making it a subject of interest in biological research.

    Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents for treating diseases such as cancer and infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Safety and Hazards

Safety data sheets advise against medicinal, household, or other uses of 5-Hydroxymethyl-7-methoxybenzofuran . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-7-methoxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phenol derivative and an aldehyde in the presence of an acid catalyst to form the benzofuran ring. The hydroxymethyl and methoxy groups are introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification to achieve the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-(3-Hydroxypropyl)-7-methoxybenzofuran
  • Cnidioside B methyl ester
  • Picraquassioside B
  • Methylpicraquassioside B
  • trans-Psoralenoside
  • Psoralenoside
  • Isopsoralenoside

Comparison: 5-Hydroxymethyl-7-methoxybenzofuran stands out due to its unique combination of hydroxymethyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of pharmacological effects and higher potency in certain applications .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOKZQQSRJOMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)CO)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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